molecular formula C12H14N4O2 B2499472 2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole CAS No. 2097893-96-2

2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole

Cat. No.: B2499472
CAS No.: 2097893-96-2
M. Wt: 246.27
InChI Key: DFDWKRUMQCVEJB-UHFFFAOYSA-N
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Description

2-{[1-(Furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is a chemically novel hybrid compound designed for research applications, particularly in medicinal chemistry and anticancer drug discovery. This molecule integrates three privileged pharmacophores: a 1,2,3-triazole ring, a pyrrolidine scaffold, and a furan moiety. Such a structure is engineered to leverage the synergistic effects of these components, which are individually recognized for their significant biological potential. The 1,2,3-triazole ring serves as a robust linker and an active pharmacophore, capable of forming multiple non-covalent interactions, such as hydrogen bonds and dipole-dipole bonds, with various biological targets like enzymes and receptors . Its stability and favorable physicochemical properties make it a cornerstone in click chemistry and the design of bioactive molecules . The saturated pyrrolidine ring contributes to the three-dimensional (3D) coverage of the molecule due to its non-planarity, a phenomenon known as "pseudorotation" . This sp3-hybridized scaffold allows for extensive exploration of the pharmacophore space and can significantly influence the stereochemistry and binding mode of the compound to enantioselective proteins . Furthermore, the incorporation of a furan heterocycle adds to the diversity of potential interactions with biological systems. Primary Research Applications and Value: Anticancer Research: This compound is of high interest in oncology research. 1,2,3-Triazole-containing compounds have demonstrated promising anti-lung cancer activity, with some analogs shown to induce cell cycle arrest and promote apoptosis in cancer cells . The pyrrolidine ring is a common feature in many synthetic and natural bioactive compounds with anticancer properties . Researchers can utilize this hybrid to investigate its efficacy and mechanism of action against various cancer cell lines. Drug Discovery and Multi-Targeting Agents: The molecular hybridization strategy employed in this compound's design is a key approach in modern drug discovery. By combining multiple active fragments, researchers can develop novel agents that potentially act on dual or multi-targets simultaneously, which is a promising strategy to overcome drug resistance . This makes the compound a valuable template for generating structure-activity relationship (SAR) data and for the rational development of new therapeutic candidates. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulations.

Properties

IUPAC Name

furan-3-yl-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c17-12(10-3-7-18-9-10)15-6-1-2-11(15)8-16-13-4-5-14-16/h3-5,7,9,11H,1-2,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDWKRUMQCVEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=COC=C2)CN3N=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Furan and Pyrrolidine Rings: The furan-3-carbonyl group and the pyrrolidin-2-ylmethyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, strong bases, and appropriate solvents.

Major Products

    Oxidation: Furanones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Research indicates that 1,2,3-triazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Properties : Triazole compounds have shown efficacy against various bacterial and fungal strains. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of Candida species more effectively than traditional antifungal agents like fluconazole .
  • Anticancer Activity : Several derivatives of triazoles have been investigated for their anticancer properties. Compounds similar to 2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole have demonstrated significant cytotoxic effects on cancer cell lines, with some showing IC50 values below 1 μM against specific cancer types .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : This can be achieved through the reaction of azides with alkynes via the Huisgen cycloaddition method.
  • Coupling with Furan and Pyrrolidine : The furan and pyrrolidine moieties are introduced through coupling reactions that may involve activating agents or catalysts to facilitate bond formation.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various triazole derivatives, it was found that compounds structurally similar to this compound exhibited enhanced activity against resistant strains of bacteria and fungi. The study highlighted the potential for these compounds to serve as lead structures in the development of new antimicrobial agents.

Case Study 2: Anticancer Properties

Another research effort focused on evaluating the cytotoxic effects of triazole-containing compounds on human cancer cell lines. The results indicated that certain derivatives led to significant apoptosis in cancer cells, suggesting a mechanism involving disruption of cellular signaling pathways. Specifically, compounds with similar structural features to this compound were noted for their ability to inhibit tumor growth in vitro.

Mechanism of Action

The mechanism of action of 2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity . The furan and pyrrolidine rings contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues with Modified Pyrrolidine Substituents

1-{[(2S,4S)-4-Fluoro-1-(2-methylfuran-3-carbonyl)pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (SB21-0966)
  • Molecular Formula : C₁₄H₁₆FN₅O₃
  • Key Features: Fluorine atom at the pyrrolidine 4-position enhances metabolic stability and electronegativity. 2-Methylfuran-3-carbonyl group increases steric bulk compared to the target compound’s unsubstituted furan.
  • Applications : Likely designed for biological screening (e.g., kinase inhibition or antiviral activity) due to its carboxamide functionality .
1-{[(2S)-Pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride
  • Molecular Formula : C₇H₁₂N₄
  • Key Features :
    • Simplified pyrrolidine lacking the furan-carbonyl substituent, reducing molecular weight (MW = 168.2 g/mol vs. ~291.3 g/mol estimated for the target compound).
    • Protonated pyrrolidine (as dihydrochloride) enhances solubility in polar solvents.
  • Applications: Potential as a building block for further functionalization or in peptide mimetics .

Analogues with Heterocyclic Replacements

5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a/1b)
  • Molecular Features : Oxadiazole replaces triazole; phenylethyl-pyrrolidine substituent introduces lipophilicity .
  • Comparison :
    • Oxadiazoles are bioisosteres for esters/amides, offering metabolic resistance.
    • Phenylethyl group enhances membrane permeability but may reduce aqueous solubility vs. the target’s furan-carbonyl.
  • Applications : Antiviral profiling (implied by article title) .
(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate
  • Molecular Features : Pyridine-3-carboxylate ester instead of furan-carbonyl .
  • Comparison :
    • Ester group increases hydrolytic instability compared to the stable amide in SB21-0964.
    • Pyridine enhances π-π stacking but reduces hydrogen-bonding vs. furan.
  • Applications : Explored for biological activity (e.g., antimicrobial or anticancer) .

Radiolabeled and Fluorinated Derivatives

1-(2-[18F]Fluoro-3-pyridyl)-4-(2-isopropyl-1-oxo-isoindoline-5-yl)-5-methyl-1H-1,2,3-triazole
  • Molecular Features : 18F radiolabel on pyridyl; isoindoline moiety adds planar rigidity .
  • Comparison :
    • Radiolabeling enables positron emission tomography (PET) imaging applications.
    • Isoindoline substitution may improve target binding affinity vs. the furan-carbonyl group.
  • Applications: Diagnostic imaging or theranostics .

Biological Activity

The compound 2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is a hybrid molecule that combines the structural motifs of triazoles and pyrrolidines with a furan moiety. This unique combination has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research.

Structural Overview

The molecular structure can be represented as follows:

C11H13N5O2\text{C}_{11}\text{H}_{13}\text{N}_5\text{O}_2

This compound features:

  • A triazole ring, known for its diverse biological properties.
  • A pyrrolidine ring that contributes to the compound's pharmacological profile.
  • A furan carbonyl group, which may enhance interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
1HCT1160.43Induces apoptosis and inhibits migration
2MDA-MB-2311.5Arrests cell cycle at G0/G1 phase
3A5497.72Induces ROS and apoptosis

In a comparative analysis, compounds with similar triazole structures have been shown to inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms including modulation of reactive oxygen species (ROS) levels and interference with cell cycle progression .

Anti-inflammatory Activity

Triazole derivatives have also been investigated for their anti-inflammatory properties. The introduction of the furan carbonyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines. For example, studies on related triazoles indicate that they can modulate pathways involving NF-kB and COX enzymes, leading to reduced inflammation .

Case Studies

  • In vitro Studies on Cancer Cell Lines
    • A series of triazole derivatives were tested against human cancer cell lines (HCT116 and MDA-MB-231). Results indicated that these compounds significantly inhibited cell viability with IC50 values ranging from 0.43 µM to 5.19 µM.
    • Mechanistic studies revealed that these compounds induced apoptosis through mitochondrial pathways and increased ROS levels, leading to cell death .
  • In vivo Studies
    • Animal models treated with triazole derivatives demonstrated reduced tumor growth without significant toxicity to normal tissues. This suggests a favorable therapeutic index for potential clinical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing 2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole, considering its triazole and pyrrolidine moieties?

  • Methodological Answer : The synthesis involves multi-step reactions, including:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, ensuring regioselectivity via controlled reaction conditions (e.g., solvent polarity, temperature) .
  • Pyrrolidine Functionalization : Introduce the furan-3-carbonyl group via amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmosphere .
  • Purification : Use column chromatography (silica gel, gradient elution) or HPLC to isolate intermediates and final products, monitored via TLC or LC-MS .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Assign signals for pyrrolidine protons (δ 1.5–3.5 ppm), triazole protons (δ 7.5–8.5 ppm), and furan carbonyl (δ 160–170 ppm in 13C^{13}\text{C}) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl stretches (~1680 cm1^{-1} for amide, ~1710 cm1^{-1} for furan carbonyl) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data when determining the compound’s conformation?

  • Methodological Answer :

  • Refinement Software : Use SHELXL for small-molecule refinement, applying restraints for disordered regions (e.g., furan ring torsional angles) .
  • Twinned Data : For overlapping reflections, apply twin law matrices and refine using HKLF5 format in SHELXL .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and validate hydrogen bonding networks .

Q. How can SAR studies evaluate the compound’s activity against enzymatic targets (e.g., cholinesterases)?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with known triazole/pyrrolidine interactions (e.g., acetylcholinesterase) using molecular docking (AutoDock Vina) .
  • Assay Design : Use Ellman’s method for cholinesterase inhibition, measuring IC50_{50} via UV-Vis spectroscopy at 412 nm .
  • Analog Synthesis : Modify the furan substituent or triazole linkage to test electronic/steric effects on activity .

Q. What approaches analyze regioselectivity in triazole ring formation during synthesis?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Vary reaction temperature (25°C vs. 80°C) to favor 1,4- or 1,5-triazole isomers .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) favor 1,4-regioselectivity, while non-polar solvents (e.g., toluene) may shift outcomes .
  • Computational Modeling : Use DFT (Gaussian) to calculate transition-state energies for competing pathways .

Notes

  • Structural data and methodologies are derived from peer-reviewed synthesis and crystallography studies .
  • Advanced questions emphasize experimental design and data reconciliation, critical for hypothesis-driven research.

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